Diprenorphine, also known as diprenorfin or by its developmental code M 5050, is a high-affinity opioid antagonist primarily used in veterinary medicine. It is particularly effective in reversing the effects of potent opioids like etorphine and carfentanil, which are often employed for tranquilizing large animals. Diprenorphine is classified as a non-selective antagonist for the μ-opioid receptor, κ-opioid receptor, and δ-opioid receptor, displaying weak partial agonist properties at these sites. It is not approved for human use due to the risks associated with overdose and respiratory depression when used with super-potent opioids .
Diprenorphine is derived from the morphinan class of compounds and is recognized for its significant potency as an opioid antagonist. It is classified under small molecules with illicit and veterinary-approved groups. The chemical formula for diprenorphine is , with a molecular weight of approximately 425.569 g/mol .
The synthesis of diprenorphine has been explored through various methods, including automated radiosynthesis techniques for imaging applications. For instance, one method involves the use of [(11)C]methyl iodide produced via gas phase methods on a radiochemistry module, yielding diprenorphine suitable for positron emission tomography studies. This approach enhances the specificity and reliability of the synthesis process while maintaining sufficient radiochemical purity for clinical research applications .
Another notable synthesis method involves a one-pot, two-step nucleophilic radiosynthesis that optimizes conditions to improve yields and accessibility for imaging studies involving μ-opioid receptors .
Diprenorphine's molecular structure features a complex arrangement characteristic of morphinan derivatives. The structural formula can be represented as:
The compound exhibits multiple functional groups contributing to its pharmacological properties, including hydroxyl groups that participate in receptor binding interactions .
Diprenorphine undergoes various chemical reactions primarily related to its interactions with opioid receptors. As a weak partial agonist at the κ-opioid receptor and δ-opioid receptor, it can exhibit both antagonistic and agonistic behaviors depending on the receptor subtype involved. Its ability to bind effectively to these receptors allows it to reverse the effects of stronger opioids while also potentially causing sedation or hallucinations at higher doses due to partial agonism .
Diprenorphine functions primarily as an antagonist at the μ-opioid receptor, κ-opioid receptor, and δ-opioid receptor. Its mechanism involves competitive inhibition of these receptors, effectively blocking the effects of opioid agonists like etorphine and carfentanil. The binding affinity of diprenorphine is significantly greater than that of naloxone for reversing potent opioid effects, making it a preferred choice in veterinary anesthesia recovery settings .
The compound's binding affinities (Ki values) indicate its potency:
Diprenorphine possesses several notable physical and chemical properties:
These properties influence its bioavailability and pharmacokinetics in veterinary applications.
Diprenorphine's primary application lies in veterinary medicine as an opioid antagonist used to reverse sedation induced by potent opioids during animal procedures. It is essential in safely remobilizing large animals after treatment with drugs like etorphine or carfentanil. While there is theoretical potential for its use in human medicine—particularly for reversing overdoses from certain opioids—its availability is limited to veterinary contexts due to safety concerns associated with its partial agonist activity .
In research contexts, diprenorphine has been utilized as a radioligand in positron emission tomography studies to investigate opioid receptor dynamics in vivo, highlighting its significance beyond clinical applications .
Diprenorphine (M5050) is a non-selective opioid receptor antagonist with high affinity for μ-opioid (MOR), δ-opioid (DOR), and κ-opioid (KOR) receptor subtypes. Binding studies demonstrate subnanomolar affinity across all three receptors, with equilibrium dissociation constants (Kd) averaging 0.23 nM in rat brain membranes [1] [5] [7]. This balanced binding profile distinguishes diprenorphine from subtype-selective antagonists like naloxone (MOR-preferring). The compound’s molecular structure—a phenanthrene derivative with a cyclopropylmethyl moiety—facilitates tight binding to the orthosteric site of opioid receptors through hydrogen bonding and hydrophobic interactions [1] [6].
Diprenorphine exhibits slow dissociation kinetics, particularly from MOR and KOR, with dissociation half-lives exceeding 30 minutes. This prolonged binding underlies its efficacy in displacing super-potent opioids like etorphine (Kd = 0.1 nM), which rapidly saturate receptor sites [1] [2]. Positron emission tomography (PET) using [[11]C]diprenorphine confirms dose-dependent central receptor occupancy, with >90% blockade achieved at 0.1 mg/kg in primates [7].
Table 1: Opioid Receptor Binding Affinities of Diprenorphine
Receptor Subtype | Ki (nM) | Relative Affinity vs. Naloxone |
---|---|---|
μ-opioid (MOR) | 0.20 | 5.2-fold higher |
δ-opioid (DOR) | 0.18 | 5.8-fold higher |
κ-opioid (KOR) | 0.47 | 2.3-fold higher |
Source: In vitro radioligand assays using cloned human receptors [1] [5] [7]
Despite its classification as an antagonist, diprenorphine displays context-dependent partial agonism. In cellular assays using morphine-pretreated tissues, diprenorphine increases cAMP production—a hallmark of inverse agonism—though with lower efficacy (∼40%) than naloxone [5] [8]. This activity is most pronounced at KOR, where diprenorphine exhibits significant intrinsic activity in guinea pig ileum preparations, inducing 50% of maximal agonist response [5] [8].
In vivo, partial agonism manifests as sedation and hallucinations in humans at doses >0.1 mg/kg, attributed primarily to KOR activation [2] [5]. PET studies show regional variations in functional effects: cortical areas exhibit inverse agonism (cAMP overshoot), while limbic structures show weak G-protein activation [7] [9]. This bifunctional activity complicates its therapeutic profile but enhances its utility for reversing opioids with mixed agonist profiles like buprenorphine [2] [5].
Table 2: Functional Activity Profiles at Opioid Receptors
Receptor | cAMP Modulation | β-arrestin Recruitment | In Vivo Behavioral Effects |
---|---|---|---|
MOR | Weak inverse agonist | None | Mild hyperalgesia |
DOR | Neutral antagonist | None | No observable effects |
KOR | Partial agonist | Moderate | Sedation, dysphoria |
Source: In vitro functional assays and primate behavioral data [5] [7] [8]
Diprenorphine’s ultra-high affinity enables competitive displacement of super-potent opioids like etorphine (Kd = 0.04 nM) and carfentanil (Kd = 0.02 nM) through mass action principles [1] [2] [6]. Its binding kinetics confer a therapeutic advantage over classical antagonists:
Molecular modeling reveals diprenorphine forms additional hydrogen bonds with transmembrane helices 6 and 7 of MOR compared to etorphine, stabilizing the receptor in an inactive conformation [1]. This explains its >100-fold higher potency than nalorphine in reversing etorphine-induced respiratory depression in animal models [2] [6]. Radiolabeled [3H]diprenorphine studies confirm covalent binding to receptor cysteine residues, preventing rebinding of displaced agonists [6].
Table 3: Binding Parameters of Diprenorphine vs. Target Opioids
Compound | Kd (nM) | Association Rate (M⁻¹min⁻¹) | Dissociation t₁/₂ (min) |
---|---|---|---|
Diprenorphine | 0.23 | 7.3 × 10⁸ | 42 |
Etorphine | 0.04 | 9.1 × 10⁸ | 58 |
Carfentanil | 0.02 | 8.5 × 10⁸ | 72 |
Naloxone | 1.10 | 4.1 × 10⁸ | 16 |
Source: Radioligand kinetic assays in brain homogenates [1] [6] [7]
Diprenorphine demonstrates 22-fold greater potency than naltrexone in suppressing food intake in squirrel monkeys (ED50 = 0.01 mg/kg vs. 0.22 mg/kg), attributed to its multi-receptor engagement [4] [10]. In receptor occupancy studies, 0.05 mg/kg diprenorphine achieves >95% MOR blockade versus 0.5 mg/kg for naloxone [7] [9].
Functionally, diprenorphine outperforms naloxone in reversing carfentanil:
However, diprenorphine exhibits weaker inverse agonism than naloxone in morphine-dependent systems. In acutely morphine-treated mice, diprenorphine elicits withdrawal jumping at ED50 = 0.12 mg/kg, whereas naloxone requires only 0.03 mg/kg—reflecting 4-fold lower negative intrinsic efficacy at MOR [8]. This differential activity profile necessitates careful antagonist selection based on target opioid and dependence status.
Table 4: Comparative Antagonist Efficacy Profiles
Parameter | Diprenorphine | Naloxone | Naltrexone |
---|---|---|---|
MOR occupancy ED50 (mg/kg IV) | 0.015 | 0.10 | 0.02 |
Carfentanil reversal threshold | 0.01 mg/kg | 0.5 mg/kg | 0.05 mg/kg |
Withdrawal ED50 in morphine-dependent mice | 0.12 mg/kg | 0.03 mg/kg | 0.04 mg/kg |
KOR occupancy at 90% MOR block | 78% | 74% | 10% |
Source: In vivo functional assays and PET occupancy studies [1] [4] [7]
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1